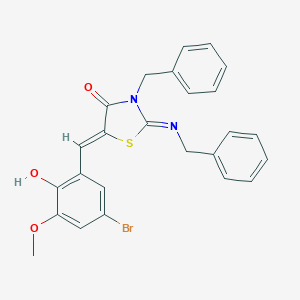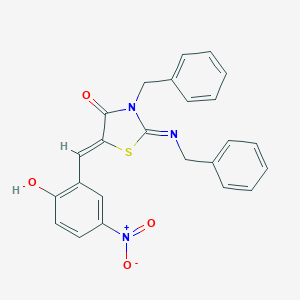![molecular formula C33H27FN2O2S B302493 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302493.png)
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as FNB-T-10, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzothiophene family and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In inflammation, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the expression of pro-inflammatory cytokines. In neurodegenerative diseases, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to inhibit the JNK signaling pathway, which is involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to exhibit several biochemical and physiological effects. In cancer cells, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to reduce the expression of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative diseases, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to reduce oxidative stress and inflammation and improve neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments, including its high purity and stability. However, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One potential direction is the development of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with improved solubility and bioavailability. Another direction is the study of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in combination with other compounds for enhanced therapeutic effects. Additionally, the study of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in animal models of disease could provide valuable insights into its potential therapeutic applications in humans.
Métodos De Síntesis
The synthesis of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2-fluorobenzyl bromide with 1-naphthylamine to form the intermediate 2-[(2-fluorobenzyl)amino]-1-naphthalene. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The synthesis of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. In inflammation research, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. In neurodegenerative disease research, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
Nombre del producto |
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Fórmula molecular |
C33H27FN2O2S |
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
2-[(Z)-[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylideneamino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C33H27FN2O2S/c34-28-16-8-5-11-23(28)21-38-29-19-18-22-10-4-6-14-25(22)27(29)20-35-33-31(26-15-7-9-17-30(26)39-33)32(37)36-24-12-2-1-3-13-24/h1-6,8,10-14,16,18-20H,7,9,15,17,21H2,(H,36,37)/b35-20- |
Clave InChI |
BBXVMQYZULKTDY-OJYCWLPVSA-N |
SMILES isomérico |
C1CCC2=C(C1)C(=C(S2)/N=C\C3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5F)C(=O)NC6=CC=CC=C6 |
SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5F)C(=O)NC6=CC=CC=C6 |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5F)C(=O)NC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B302411.png)
![4-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B302413.png)
![4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B302415.png)
![ethyl 2-[(5-{2,5-dichloro-4-nitrophenyl}-2-furyl)methylene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302419.png)
![ethyl 5-(4-fluorophenyl)-2-[(5-{5-nitro-2-methoxyphenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302421.png)
![ethyl 5-(4-fluorophenyl)-2-[(5-{3-nitro-4-methylphenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302422.png)
![3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B302426.png)


![5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302429.png)
![4-[Bis(6-hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302430.png)
![5-[(4-bromophenyl)(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-6-hydroxypyrimidine-2,4(1H,3H)-dione](/img/structure/B302432.png)
![methyl 4-{[({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B302433.png)
![N-[3-[5-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-4-methylbenzamide](/img/structure/B302434.png)